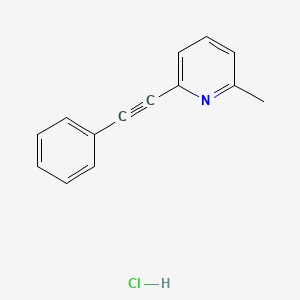

MPEP hydrochloride

Übersicht

Beschreibung

Es wirkt auch als positiver allosterischer Modulator an metabotropen Glutamatrezeptor 4 (mGlu4) Rezeptoren . Diese Verbindung wird in der wissenschaftlichen Forschung häufig eingesetzt, da sie Glutamatrezeptoren modulieren kann, die eine entscheidende Rolle in verschiedenen neurologischen Prozessen spielen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MPEP-Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung von 2-Methyl-6-(Phenylethinyl)pyridin, das dann in sein Hydrochloridsalz umgewandelt wird . Die wichtigsten Schritte umfassen:

Alkylierung: Die Reaktion von 2-Methylpyridin mit Phenylacetylen in Gegenwart einer Base wie Kaliumcarbonat.

Hydrochloridbildung: Das resultierende 2-Methyl-6-(Phenylethinyl)pyridin wird dann mit Salzsäure behandelt, um MPEP-Hydrochlorid zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von MPEP-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung automatisierter Reaktoren und kontinuierlicher Fließsysteme kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MPEP-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .

Wissenschaftliche Forschungsanwendungen

MPEP-Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Glutamatrezeptoren abzielen.

Wirkmechanismus

MPEP-Hydrochlorid entfaltet seine Wirkung durch Bindung an den metabotropen Glutamatrezeptor 5 (mGlu5) und wirkt als nicht-kompetitiver Antagonist . Diese Bindung hemmt die Aktivität des Rezeptors, was zu einer Abnahme der Glutamatsignalisierung führt. Zusätzlich wirkt es als positiver allosterischer Modulator am metabotropen Glutamatrezeptor 4 (mGlu4) und verstärkt die Reaktion des Rezeptors auf Glutamat . Diese Wirkungen modulieren verschiedene molekulare Ziele und Pfade, die an neurologischen Prozessen beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

MPEP hydrochloride exhibits several key biological activities:

- mGluR5 Antagonism : MPEP shows a high selectivity for mGluR5 with an IC50 of approximately 36 nM, effectively inhibiting phosphoinositide hydrolysis stimulated by mGluR5 agonists in vitro and in vivo .

- Positive Allosteric Modulation : It also acts as a positive allosteric modulator at mGluR4 receptors, enhancing their activity under certain conditions .

Neuroprotection and Neurodegenerative Diseases

MPEP has been investigated for its neuroprotective properties. Studies have demonstrated that it can reduce excitotoxicity mediated by glutamate and NMDA receptors, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

- Neuroprotective Effects : In primary rat neuronal cultures, MPEP significantly reduced cell death induced by glutamate and NMDA at concentrations as low as 20 µM .

- Parkinson's Disease Models : Research indicates that mGluR5 antagonists like MPEP may mitigate symptoms associated with Parkinson's disease by modulating glutamatergic transmission .

Pain Management

MPEP has shown promise in preclinical models for managing pain, particularly inflammatory pain:

- Reversal of Hyperalgesia : In rat models, MPEP effectively reversed mechanical hyperalgesia in inflamed tissues, suggesting its potential utility in treating chronic pain conditions .

- Role in Pain Pathways : Its action on mGluR5 may influence pain pathways, providing a basis for further research into its therapeutic applications for conditions like neuropathic pain .

Behavioral Studies

The compound has been utilized in behavioral studies to understand the role of mGluR5 in addiction and anxiety:

- Addiction Models : MPEP's antagonistic effects on mGluR5 have been linked to reductions in drug-seeking behavior in animal models, indicating its potential as a therapeutic agent for substance use disorders .

- Anxiety and Stress Responses : Research suggests that modulation of mGluR5 can affect anxiety-like behaviors, making MPEP a candidate for anxiety disorder treatments .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies Involving this compound

Wirkmechanismus

MPEP hydrochloride exerts its effects by binding to the metabotropic glutamate receptor 5 (mGlu5) and acting as a non-competitive antagonist . This binding inhibits the receptor’s activity, leading to a decrease in glutamate signaling. Additionally, it acts as a positive allosteric modulator at metabotropic glutamate receptor 4 (mGlu4), enhancing the receptor’s response to glutamate . These actions modulate various molecular targets and pathways involved in neurological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

MPEP-Hydrochlorid ist aufgrund seiner Doppelfunktion als mGlu5-Antagonist und positiver allosterischer Modulator an mGlu4-Rezeptoren einzigartig . Diese Doppelfunktionalität macht es zu einem wertvollen Werkzeug in der Forschung, um die komplexen Rollen von Glutamatrezeptoren im Gehirn zu untersuchen .

Biologische Aktivität

MPEP hydrochloride, or 2-Methyl-6-(phenylethynyl)pyridine hydrochloride, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and a positive allosteric modulator of mGluR4. This compound has garnered attention for its diverse biological activities, particularly in the context of neurological disorders and addiction. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects in various models, and potential therapeutic applications.

MPEP functions primarily as a non-competitive antagonist at mGluR5 receptors, with an IC50 value of approximately 36 nM . By inhibiting this receptor, MPEP modulates glutamatergic signaling pathways that are crucial for synaptic plasticity and cognitive functions. Additionally, MPEP acts as a positive allosteric modulator at mGluR4 receptors, enhancing their activity without directly activating them .

Neuroprotective Properties

Research has demonstrated that MPEP exhibits neuroprotective effects in various models. For instance, it has been shown to reduce NMDA receptor-mediated excitotoxicity in primary rat neuronal cultures at concentrations as low as 20 µM . This suggests that MPEP may protect neurons from glutamate-induced injury, which is relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Cognitive Enhancement

In studies involving Fmr1 knockout (KO) mice, which model Fragile X syndrome, MPEP administration improved maze learning performance by reducing errors and impulsivity . The treatment also reversed deficits in post-synaptic density protein 95 (PSD-95), indicating a restoration of synaptic function. These findings suggest that MPEP may have potential as a cognitive enhancer in certain genetic models of cognitive impairment.

Addiction and Substance Use Disorders

MPEP has been investigated for its effects on addiction-related behaviors. In animal models, it has been shown to attenuate ethanol-seeking behavior and reduce operant self-administration of ethanol in a dose-dependent manner . Furthermore, MPEP suppresses addiction-like behaviors associated with cocaine and nicotine, indicating its potential utility in treating substance use disorders .

Table 1: Summary of Biological Activities of this compound

Eigenschaften

CAS-Nummer |

219911-35-0 |

|---|---|

Molekularformel |

C14H12ClN |

Molekulargewicht |

229.70 g/mol |

IUPAC-Name |

2-methyl-6-(2-phenylethynyl)pyridin-1-ium;chloride |

InChI |

InChI=1S/C14H11N.ClH/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13;/h2-9H,1H3;1H |

InChI-Schlüssel |

PKDHDJBNEKXCBI-UHFFFAOYSA-N |

SMILES |

CC1=NC(=CC=C1)C#CC2=CC=CC=C2.Cl |

Kanonische SMILES |

CC1=[NH+]C(=CC=C1)C#CC2=CC=CC=C2.[Cl-] |

Aussehen |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

96206-92-7 |

Synonyme |

2-methyl-6-(2-phenylethynyl)pyridine; hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.